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molecular formula C13H9FN2O4 B8315627 2-(4-Fluoroanilino)-4-nitrobenzoic acid

2-(4-Fluoroanilino)-4-nitrobenzoic acid

Cat. No. B8315627
M. Wt: 276.22 g/mol
InChI Key: WPUXREYXWBHGMX-UHFFFAOYSA-N
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Patent
US08327467B2

Procedure details

To N,N-dimethylacetamide 150 mL solution of 2-chloro-4-nitrobenzoic acid 30 g, were added 4-fluoroaniline 29 mL, copper powder 2.8 g, copper (I) chloride 5.3 g and N-methylmorpholine 33 mL at room temperature, and it was stirred at 110 to 120° C. for 10 hours. After the reaction mixture was cooled to room temperature, insoluble matter was filtrated, and 1.0 mol/L hydrochloric acid 700 mL and ethyl acetate 700 mL were added to it. The organic layer was separated and collected,dried over anhydrous magnesium sulfate after sequential washing with 1.0 mol/L hydrochloric acid and saturated sodium chloride aqueous solution, and the solvent was removed under reduced pressure. Diisopropyl ether was added to the obtained residue, solid matter was filtrated to give 2-(4-fluoroanilino)-4-nitrobenzoic acid 9.7 g of red solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
2.8 g
Type
catalyst
Reaction Step One
Name
copper (I) chloride
Quantity
5.3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.CN1CCOCC1>[Cu].[Cu]Cl.CN(C)C(=O)C>[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:2]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
29 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
33 mL
Type
reactant
Smiles
CN1CCOCC1
Name
copper
Quantity
2.8 g
Type
catalyst
Smiles
[Cu]
Name
copper (I) chloride
Quantity
5.3 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
it was stirred at 110 to 120° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtrated
ADDITION
Type
ADDITION
Details
1.0 mol/L hydrochloric acid 700 mL and ethyl acetate 700 mL were added to it
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
after sequential washing with 1.0 mol/L hydrochloric acid and saturated sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the obtained residue, solid matter
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=CC=C(NC2=C(C(=O)O)C=CC(=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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